Cas no 2092274-23-0 (5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid)

5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-carboxylic acid, 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-
- 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
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- Inchi: 1S/C9H11FN2O3/c10-8-5-7(9(13)14)11-12(8)6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14)
- InChI Key: GHOMCWFCSQIRLQ-UHFFFAOYSA-N
- SMILES: N1(C2CCOCC2)C(F)=CC(C(O)=O)=N1
5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322883-1g |
5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid |
2092274-23-0 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-322883-1.0g |
5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid |
2092274-23-0 | 1.0g |
$0.0 | 2023-02-24 |
5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid Related Literature
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
Additional information on 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
Introduction to 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2092274-23-0)
5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2092274-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a fluoro substituent and an oxanoyl group in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of intense study in the development of novel bioactive molecules.
The molecular structure of 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole core linked to an oxanoyl moiety, with a fluorine atom attached to the fifth position of the pyrazole ring. This arrangement contributes to its stability and reactivity, enabling various synthetic modifications that can enhance its biological efficacy. The compound’s solubility profile, melting point, and spectroscopic properties have been thoroughly characterized, providing valuable insights into its potential applications in drug design and development.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazole derivatives due to their ability to interact with multiple biological targets. 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential role in modulating enzyme activity and receptor binding. Studies have shown that this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents. Additionally, its interaction with specific protein targets has been studied for its potential applications in oncology and neurology.
The fluorine atom in the molecule plays a crucial role in enhancing the binding affinity and metabolic stability of 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid. Fluorinated compounds are well-known for their improved pharmacokinetic properties, which include increased bioavailability and prolonged half-life. This characteristic makes them particularly attractive for pharmaceutical applications where sustained drug action is desired. The oxanoyl group further contributes to the compound’s versatility by allowing further functionalization, enabling the synthesis of derivatives with tailored biological activities.
Recent advancements in computational chemistry have facilitated the virtual screening of 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid against large databases of biological targets. These studies have identified potential binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Furthermore, molecular dynamics simulations have been employed to understand the conformational changes and binding dynamics of this compound with its target proteins, providing valuable insights for rational drug design.
The synthesis of 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that incorporate fluorination techniques to introduce the fluoro substituent at the desired position on the pyrazole ring. These synthetic strategies have been optimized for scalability, making it feasible to produce larger quantities of the compound for both research and commercial purposes.
In conclusion, 5-fluoro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2092274-23-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in anti-inflammatory therapy, oncology, and neurology highlight its importance as a lead compound for further drug development. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play a crucial role in the discovery and development of novel therapeutic agents.
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